7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid
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Overview
Description
7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is a chemical compound with the molecular formula C9H3ClO5 and a molecular weight of 226.57 g/mol It is characterized by the presence of a chloro group, a dioxo group, and a carboxylic acid group attached to an isobenzofuran ring
Preparation Methods
The synthesis of 7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) as a radical initiator, along with excess aqueous hypophosphorous acid (H3PO2) and triethylamine (Et3N) under reflux conditions in 1-propanol . This reaction yields the desired compound in moderate to good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chloro and dioxo groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid include:
4,7-Dichloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid: This compound has an additional chloro group, which may alter its chemical and biological properties.
1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
7-chloro-1,3-dioxo-2-benzofuran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClO5/c10-5-2-3(7(11)12)1-4-6(5)9(14)15-8(4)13/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYVVMODSGANOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC2=O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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